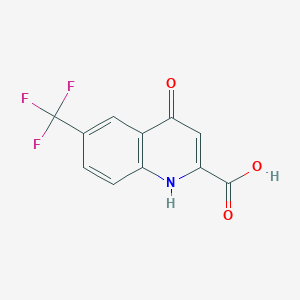
4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid
Cat. No. B8808317
M. Wt: 257.16 g/mol
InChI Key: ZPAPYXXHJHFMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05270309
Procedure details


Treatment of methyl 6-trifluromethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.5 g. Example 19a) with sodium hydroxide (0.295 g), as described in Example 1c, gave 6-trifluoromethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.21 g), m.p. 287°-289° C., δ (360 MHz, DMSO-d6) 6.72 (1H, s, 3-H), 8.01 (1H, dd, 7-H), 8.14 (1H, d, 8-H), 8.33 (1H, s, 5-H). (Found: C, 49.11; H. 2.79; N, 5.12%; C11H6NO3. 0.75H2O requires C, 48.81; H, 2.79; N, 5.17%).
Quantity
0.5 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15]C)=[O:14])=[CH:7][C:6]2=[O:17].[OH-].[Na+]>>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([OH:15])=[O:14])=[CH:7][C:6]2=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0.295 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C2C(C=C(NC2=CC1)C(=O)O)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.21 g | |
| YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
